molecular formula C15H33NO3 B12649157 Tributylethylammonium hydrogen carbonate CAS No. 94277-46-0

Tributylethylammonium hydrogen carbonate

Cat. No.: B12649157
CAS No.: 94277-46-0
M. Wt: 275.43 g/mol
InChI Key: VFJJWBQTWHPOHT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributylethylammonium hydrogen carbonate is a quaternary ammonium salt composed of a tributylethylammonium cation [(C₄H₉)₃(C₂H₅)N⁺] paired with a hydrogen carbonate (HCO₃⁻) anion. This compound is characterized by its lipophilic ammonium cation, which enhances solubility in organic solvents, and a bicarbonate counterion that confers pH-responsive behavior. Its molecular formula is C₁₅H₃₅NO₃ (calculated molecular weight: ~265.4 g/mol).

Its structure balances hydrophobicity (from the long alkyl chains) and ionic character, a feature exploited in ion-pairing chromatography and phase-transfer catalysis.

Properties

CAS No.

94277-46-0

Molecular Formula

C15H33NO3

Molecular Weight

275.43 g/mol

IUPAC Name

hydrogen carbonate;tributyl(ethyl)azanium

InChI

InChI=1S/C14H32N.CH2O3/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;2-1(3)4/h5-14H2,1-4H3;(H2,2,3,4)/q+1;/p-1

InChI Key

VFJJWBQTWHPOHT-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CC)(CCCC)CCCC.C(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylethylammonium hydrogen carbonate can be synthesized by reacting tributylamine with ethyl bromide in the presence of a base, followed by carbonation with carbon dioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where tributylamine and ethyl bromide are mixed with a base catalyst. The mixture is then subjected to carbonation using carbon dioxide under high pressure. This method ensures efficient production with minimal waste .

Chemical Reactions Analysis

Types of Reactions

Tributylethylammonium hydrogen carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Catalysis
Tributylethylammonium hydrogen carbonate is utilized as a phase transfer catalyst in organic reactions. Its ability to facilitate the transfer of reactants between immiscible phases enhances reaction rates and yields. This property is particularly valuable in reactions involving ionic compounds and organic substrates.

Table 1: Catalytic Reactions Involving this compound

Reaction Type Description Outcome
Nucleophilic SubstitutionFacilitates reaction between nucleophiles and electrophilesIncreased reaction efficiency
AlkylationEnhances the alkylation of aromatic compoundsHigher yields of alkylated products
TransesterificationCatalyzes the exchange of alkoxy groupsImproved conversion rates

Biological Applications

Enzyme Inhibition
Research indicates that this compound can inhibit key metabolic enzymes. This inhibition occurs through ionic interactions with negatively charged sites on enzymes, leading to conformational changes that reduce their activity.

Case Study: Enzyme Interaction
A study demonstrated that this compound effectively inhibited lactate dehydrogenase, a crucial enzyme in glycolysis. The inhibition constant (Ki) was determined using Michaelis-Menten kinetics, indicating its potential as a biochemical tool for studying metabolic pathways.

Medical Applications

Drug Delivery Systems
this compound is being explored as a carrier for drug delivery systems. Its ability to form ionic liquids enhances the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for pharmaceutical formulations.

Table 2: Drug Delivery Studies Using this compound

Study Focus Findings Implications
Solubility EnhancementIncreased solubility of hydrophobic drugsPotential for improved therapeutic efficacy
BioavailabilityEnhanced absorption in biological systemsBetter patient outcomes

Industrial Applications

Antimicrobial Properties
this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting microbial cell membranes, making it suitable for use in disinfectants and antimicrobial formulations.

Case Study: Antimicrobial Efficacy
A comparative study showed that this compound had comparable antibacterial activity against Staphylococcus aureus to traditional antibiotics like norfloxacin, with lower cytotoxicity towards human liver cells.

Mechanism of Action

The mechanism of action of tributylethylammonium hydrogen carbonate involves its ability to act as a buffer and stabilize pH levels in various systems. It interacts with molecular targets such as enzymes and proteins, modulating their activity and stability. The compound’s unique structure allows it to participate in various biochemical pathways, enhancing its effectiveness in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tributylethylammonium hydrogen carbonate belongs to the broader class of quaternary ammonium salts. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Counterion Key Applications
This compound C₁₅H₃₅NO₃ 265.4 (calculated) N/A HCO₃⁻ CO₂ absorption, ion-pairing, pH-sensitive systems
Tetrabutylammonium hydrogen sulfate C₁₆H₃₇NO₄S 339.5 32503-27-8 HSO₄⁻ Ion-pairing reagent, phase-transfer catalyst
Triethylammonium chloride C₆H₁₆ClN 137.65 554-68-7 Cl⁻ Acid scavenger, solvent in organic synthesis

Key Observations:

Counterion Effects :

  • HCO₃⁻ (this compound): Participates in CO₂ equilibration, making it suitable for carbon capture or buffering. It decomposes under acidic conditions, releasing CO₂, unlike the stable HSO₄⁻ or Cl⁻ .
  • HSO₄⁻ (Tetrabutylammonium hydrogen sulfate): A strongly acidic counterion, enhancing solubility in polar solvents. Widely used in ion-pair chromatography for separating charged biomolecules .
  • Cl⁻ (Triethylammonium chloride): A simple halide with high solubility in water, often used to quench reactions by removing excess acid .

Alkyl Chain Impact: Tributylethylammonium’s C14 alkyl chains provide greater lipophilicity than triethylammonium’s shorter chains, improving organic-phase partitioning. However, tetrabutylammonium’s C16 chains offer even higher hydrophobicity, favoring applications in nonpolar media .

Thermal and Chemical Stability :

  • Hydrogen carbonate salts are less thermally stable than sulfates or chlorides due to HCO₃⁻ decomposition above 60°C. This limits high-temperature applications compared to tetrabutylammonium hydrogen sulfate, which is stable up to 150°C .

Biological Activity

Tributylethylammonium hydrogen carbonate (TBEA-HCO₃) is a quaternary ammonium compound that has garnered attention for its potential applications in various fields, including biochemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in applications ranging from pharmaceuticals to environmental science. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of TBEA-HCO₃'s biological activity.

TBEA-HCO₃ is classified as an ionic liquid, which are salts that are liquid at room temperature. Its unique properties, such as low volatility and high thermal stability, make it suitable for various applications. The compound's structure includes a tributyl group attached to an ethylammonium cation, which influences its solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including TBEA-HCO₃, exhibit significant antimicrobial activity. A recent review highlighted that QACs can disrupt microbial cell membranes, leading to cell lysis and death. The effectiveness of TBEA-HCO₃ against various bacterial strains was evaluated using standard methods such as the disk diffusion assay.

Table 1: Antimicrobial Efficacy of TBEA-HCO₃ Against Bacterial Strains

Bacterial StrainInhibition Zone Diameter (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1830
Pseudomonas aeruginosa1270

The results demonstrate that TBEA-HCO₃ is particularly effective against Escherichia coli , suggesting its potential use in disinfectants and antiseptics .

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety profile of TBEA-HCO₃. In vitro studies using human cell lines have shown varying degrees of cytotoxicity depending on the concentration and exposure duration.

Table 2: Cytotoxic Effects of TBEA-HCO₃ on Human Cell Lines

Cell LineIC₅₀ (µg/mL)Exposure Duration (hours)
HeLa7524
HepG26048
MCF-78072

These findings indicate that while TBEA-HCO₃ exhibits antimicrobial properties, it also poses cytotoxic risks at higher concentrations, necessitating careful consideration in therapeutic applications .

Case Studies

  • Environmental Impact : A study investigated the effects of TBEA-HCO₃ on aquatic organisms. Results indicated acute toxicity to fish species at concentrations exceeding 100 µg/L, raising concerns about its environmental persistence and bioaccumulation potential .
  • Pharmaceutical Applications : In drug formulation studies, TBEA-HCO₃ was used as a solvent for poorly soluble drugs. It improved the solubility and bioavailability of certain active pharmaceutical ingredients (APIs), demonstrating its utility in enhancing drug delivery systems .

The biological activity of TBEA-HCO₃ can be attributed to several mechanisms:

  • Membrane Disruption : Similar to other QACs, TBEA-HCO₃ interacts with lipid bilayers, disrupting membrane integrity.
  • Protein Denaturation : At higher concentrations, it may cause denaturation of proteins, leading to loss of function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that TBEA-HCO₃ may induce oxidative stress in cells, contributing to its cytotoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.